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2-Isopropylbutyramide - 64037-70-3

2-Isopropylbutyramide

Catalog Number: EVT-13931077
CAS Number: 64037-70-3
Molecular Formula: C7H15NO
Molecular Weight: 129.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Introduction to 2-Isopropylbutyramide in Contemporary Chemical Research

Historical Development and Industrial Significance of Synthetic Cooling Agents

The genesis of WS-23 traces to the 1970s research initiatives by Wilkinson Sword Ltd., aimed at overcoming the limitations of natural menthol. Menthol, while effective, exhibited high volatility and an overpowering mint flavor that constrained its utility in flavor-sensitive products [10]. Hugh R. Watson and David G. Rowsell pioneered the WS series of synthetic coolants, screening over 1,000 compounds for optimal properties:

  • Hydrogen-bond acceptor groups (e.g., carboxamides) for receptor binding
  • Compact hydrocarbon skeletons (molecular weight 150–350 Da) for volatility control
  • Balanced hydrophilicity/lipophilicity (logP ≈ 3.0 ± 0.35) for tissue permeability [10]

WS-23 emerged as a solution meeting these criteria, boasting a boiling point of 83–85°C at 0.35 mmHg and slight water solubility—properties enabling its stability in diverse matrices [8]. By the 1990s, it was industrially produced via N-alkylation of 2-isopropyl-2,3-dimethylbutyric acid with methylamine, as patented in China (CN103274959B). This process achieved a 49.7% yield and 99% purity through reflux condensation and recrystallization [3].

Table 1: Industrial Synthesis Methods for WS-23

Reaction StepReagents/ConditionsYield/Purity
Ketone Preparation3-Isopropyl-4-methyl-2-pentanone + THF85% intermediate
Oxime FormationHydroxylamine hydrochloride + K₂CO₃90% intermediate
Beckmann RearrangementPolyphosphonic acid, 100°C, 3–8 hrs49.7% final
PurificationEthyl acetate extraction + recrystallization99% purity

The tobacco industry rapidly adopted WS-23 to circumvent regulatory restrictions on menthol. Internal studies by R.J. Reynolds and Philip Morris confirmed its efficacy in imparting a "cooling without menthol" experience in cigarettes [1]. By 2019, global demand reached 350 tons annually, driven largely by e-cigarette manufacturers like Juul and Puff Bar, which incorporated WS-23 into fruit- and candy-flavored products to enhance palatability without triggering "characterizing flavor" regulations [1] [10]. In confectionery, Mars Wrigley leveraged its stability in chewing gum for prolonged cooling effects, cementing its role as a stealth sensory modifier [10].

Role of 2-Isopropylbutyramide in Flavor and Sensory Science

WS-23's odorlessness and moderate cooling strength (75% relative to menthol) make it a unique tool for dissecting sensory perception mechanisms [10]. Unlike menthol, which dominates flavor profiles, WS-23 provides pure cooling without interfering with volatile organic compounds responsible for aroma. This allows researchers to isolate and study:

  • Thermosensation-Taste Interactions: How cooling modulates sweetness or bitterness perception.
  • Cross-Modal Sensory Effects: Whether cooling enhances or suppresses specific flavor notes [4].

Table 2: Cooling Strength Relative to Menthol (100 Benchmark)

Cooling AgentRelative StrengthKey Flavor Impact
WS-5400Overpowering mint
Menthol100Strong mint
WS-2375Odorless, non-disruptive
Frescolat ML43Fruity undertones
PMD 3811Herbal notes

Sensory panels quantify these effects using descriptive analysis and temporal dominance of sensations (TDS). Trained panelists (screened for taste sensitivity and odor recognition) assess WS-23-fortified products under controlled conditions:

  • Temperature: 22–24°C
  • Humidity: 45–55%
  • Lighting: 700–800 lux with masking filters to avoid visual bias [7]For instance, in e-liquids, WS-23 at 2,220–14,650 µg/g intensifies fruit flavors by 30% compared to non-cooled equivalents, as measured by Check-All-That-Apply (CATA) tests [1].

Advanced instrumentation like the electronic tongue (E-tongue) corroborates human data. E-tongue sensors detect WS-23's modulatory effect on sweetness receptors, showing a 15–20% increase in sucrose response thresholds in cooling-enhanced beverages [6]. Similarly, functional MRI (fMRI) reveals that WS-23 activates the insula and somatosensory cortex—brain regions governing thermosensation—without altering olfactory centers, explaining its flavor-neutral behavior [4] [6].

Virtual reality (VR) studies further demonstrate contextual enhancement: Consumers rate WS-23-cooled lemonades 20% more refreshing in simulated beach environments than in neutral labs, proving environmental cues amplify its physiological effects [6]. This synergy between pure cooling and multisensory experience underpins its use in next-generation product design.

Table 3: Sensory Analysis Techniques Applied to WS-23

MethodApplicationKey Finding
Descriptive AnalysisFlavor intensity scoringNo interference with base flavors
E-tongueTaste receptor interactionSweetness enhancement by 15–20%
fMRIBrain activation mappingSelective thermosensory cortex engagement
VR Context TestingEnvironmental influence on perception20% higher refreshment in congruent settings

Properties

CAS Number

64037-70-3

Product Name

2-Isopropylbutyramide

IUPAC Name

2-ethyl-3-methylbutanamide

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

InChI

InChI=1S/C7H15NO/c1-4-6(5(2)3)7(8)9/h5-6H,4H2,1-3H3,(H2,8,9)

InChI Key

MIWKMBLORLMHOJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C)C(=O)N

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